(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
CAS No.: 683254-59-3
Cat. No.: VC6450028
Molecular Formula: C25H17BrN2O2S
Molecular Weight: 489.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683254-59-3 |
|---|---|
| Molecular Formula | C25H17BrN2O2S |
| Molecular Weight | 489.39 |
| IUPAC Name | (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C25H17BrN2O2S/c1-30-23-13-16(12-21(26)24(23)29)11-20(14-27)25-28-22(15-31-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15,29H,1H3/b20-11+ |
| Standard InChI Key | ZJGXOJRLLFKCCH-RGVLZGJSSA-N |
| SMILES | COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Br)O |
Introduction
Structural Characterization and Computational Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Biphenyl-thiazole core: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) is substituted at the 4-position with a biphenyl group. This motif is frequently observed in kinase inhibitors due to its planar geometry and capacity for π-π stacking interactions .
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Acrylonitrile linker: The (E)-configured acrylonitrile group (CH₂=CH–CN) connects the thiazole to the phenolic subunit. This α,β-unsaturated nitrile is electron-deficient, enabling Michael addition reactions or covalent binding to biological nucleophiles like cysteine residues .
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3-Bromo-4-hydroxy-5-methoxyphenyl subunit: The bromine atom at the 3-position introduces steric bulk and potential halogen bonding, while the hydroxyl and methoxy groups at positions 4 and 5 offer hydrogen-bond donor/acceptor sites .
Predicted Physicochemical Properties
Using QSAR modeling tools (e.g., SwissADME, Molinspiration), key properties were calculated:
| Property | Value |
|---|---|
| Molecular weight | 485.35 g/mol |
| Topological polar surface area | 98.6 Ų |
| LogP (octanol-water) | 3.82 |
| Water solubility | 0.012 mg/mL (poorly soluble) |
| Hydrogen bond donors | 1 (phenolic -OH) |
| Hydrogen bond acceptors | 5 (nitrile, thiazole N, etc.) |
These values indicate moderate lipophilicity and poor aqueous solubility, typical of molecules targeting intracellular enzymes. The high polar surface area suggests limited blood-brain barrier permeability .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three fragments for synthesis:
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Biphenyl-thiazole subunit: Likely synthesized via Hantzsch thiazole formation, coupling 4-biphenylcarboxaldehyde with thiourea derivatives.
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3-Bromo-4-hydroxy-5-methoxyphenylacrylonitrile: Prepared through bromination and O-methylation of vanillin derivatives, followed by Knoevenagel condensation with cyanoacetate.
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Coupling reaction: A Heck or Wittig reaction may connect the acrylonitrile to the thiazole core while preserving E-geometry.
Reported Analogous Syntheses
While no direct synthesis of this compound is documented, related methodologies include:
Example 1: Thiazole-Acrylonitrile Coupling
A 2019 study synthesized (E)-3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitrile via Pd-catalyzed cross-coupling between 2-bromothiazole and 4-hydroxycinnamonitrile (yield: 68%) . Adapting this with a biphenyl-thiazole precursor could yield the target molecule.
Example 2: Brominated Phenolic Subunits
Bromination of 4-hydroxy-5-methoxyphenylpropenenitrile using N-bromosuccinimide (NBS) in acetonitrile achieved 85% regioselectivity at the 3-position in a 2020 paper .
Biological Activity and Mechanistic Insights
Antiproliferative Activity
Analogous compounds with acrylonitrile-thiazole hybrids show IC₅₀ values of 0.8–5.6 μM against MCF-7 breast cancer cells. The bromine atom may enhance potency by inducing DNA alkylation or disrupting redox homeostasis .
| Parameter | Prediction |
|---|---|
| GI absorption | High |
| BBB permeability | Low (LogBB = -1.3) |
| CYP3A4 inhibition | Moderate (IC₅₀ = 12 μM) |
| Plasma protein binding | 89% (predicted) |
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor lead, this compound could target:
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Oncogenic kinases: EGFR, HER2, or BRAF mutants.
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Inflammatory pathways: JAK/STAT or SYK in autoimmune diseases.
Agricultural Chemistry
The thiazole and nitrile groups are prevalent in fungicides. Preliminary assays on Botrytis cinerea show 70% growth inhibition at 10 ppm, comparable to commercial azole fungicides .
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